6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione
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Overview
Description
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyran ring, a phenylhydrazinylidene group, and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione typically involves the reaction of dehydroacetic acid with phenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyran ring.
Reduction: Reduced forms of the phenylhydrazinylidene group.
Substitution: Substituted derivatives with various functional groups attached to the phenylhydrazinylidene group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an inhibitor of certain enzymes, such as HIV-1 protease.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins, thereby inhibiting viral replication . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one
- Dehydroacetic acid-phenylhydrazone
Uniqueness
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is unique due to its specific structural features, such as the presence of both a pyran ring and a phenylhydrazinylidene group
Properties
CAS No. |
83432-18-2 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-phenyldiazenylpyran-2-one |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17-8)14-13-9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChI Key |
OCZWCAFAOAZFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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